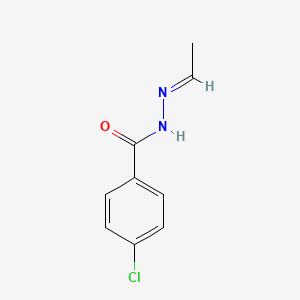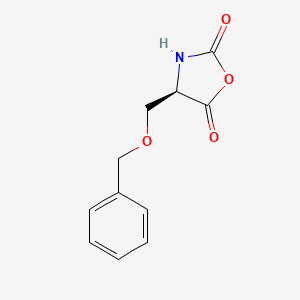![molecular formula C26H26Cl2FeP2+2 B14882123 Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II)](/img/structure/B14882123.png)
Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II) is a coordination complex with the formula FeCl2(dppe), where dppe stands for 1,2-bis(diphenylphosphino)ethane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II) can be synthesized by reacting iron(II) chloride with 1,2-bis(diphenylphosphino)ethane in an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert gas like nitrogen or argon to prevent oxidation. The general reaction is as follows:
FeCl2+dppe→FeCl2(dppe)
Industrial Production Methods
While specific industrial production methods for Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II) are not well-documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes would likely involve automated systems to handle the reagents and maintain the inert atmosphere required for the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II) undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form iron(I) or iron(0) complexes.
Substitution: Ligands around the iron center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other phosphine ligands or nitrogen-based ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield iron(III) complexes, while reduction could produce iron(I) or iron(0) species. Substitution reactions would result in new iron complexes with different ligands.
Applications De Recherche Scientifique
Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry:
Biological Studies: The compound is used in studies of metalloproteins and other iron-containing biological molecules.
Mécanisme D'action
The mechanism by which Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II) exerts its effects depends on the specific application. In catalysis, the iron center often undergoes changes in oxidation state, facilitating the activation and transformation of substrates. The dppe ligand stabilizes the iron center and can influence the selectivity and efficiency of the catalytic process. Molecular targets and pathways involved include various organic substrates and intermediates in catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloro[1,2-bis(diphenylphosphino)ethane]nickel(II): Similar in structure but with nickel instead of iron, used in similar catalytic applications.
Dichloro[1,2-bis(diphenylphosphino)ethane]cobalt(II): Another similar compound with cobalt, also used in catalysis.
Dichloro[1,2-bis(diphenylphosphino)ethane]palladium(II): Palladium-based complex used in cross-coupling reactions.
Uniqueness
Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II) is unique due to the specific properties imparted by the iron center. Iron is more abundant and less expensive than other transition metals like palladium or platinum, making it an attractive option for large-scale industrial applications. Additionally, the specific electronic properties of iron can lead to different reactivity and selectivity in catalytic processes compared to its nickel, cobalt, or palladium counterparts.
Propriétés
Formule moléculaire |
C26H26Cl2FeP2+2 |
|---|---|
Poids moléculaire |
527.2 g/mol |
Nom IUPAC |
dichloroiron;2-diphenylphosphaniumylethyl(diphenyl)phosphanium |
InChI |
InChI=1S/C26H24P2.2ClH.Fe/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2 |
Clé InChI |
ZXTCSIQSHINKKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Fe]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


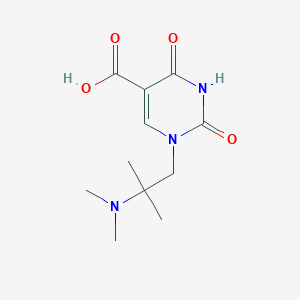
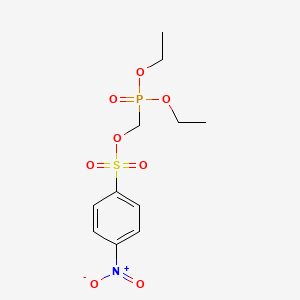

![4-Hydroxy-1-azaspiro[5.5]undecan-2-one](/img/structure/B14882050.png)
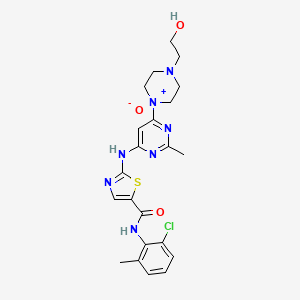


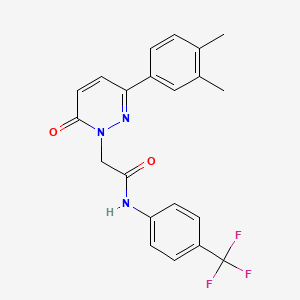

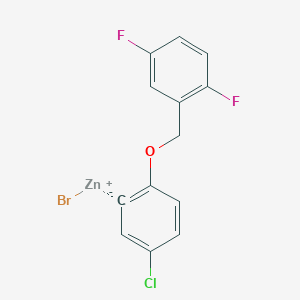
![tert-butyl (1R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14882097.png)
